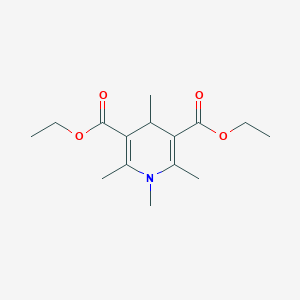
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester, also known as diethyl 3,5-pyridinedicarboxylate, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a colorless, odorless liquid with a molecular formula of C14H19NO4 and a molecular weight of 273.31 g/mol. This compound has been studied for its potential use in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate is not well understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate. However, it has been reported to have low toxicity and is not considered to be a hazardous substance.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to handle. However, it has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate. One potential area of research is its use as a ligand in coordination chemistry. It may also have potential applications in the synthesis of metal-organic frameworks for use in catalysis and gas storage. Additionally, further studies on its potential use in medicine and agriculture may be warranted.
Synthesemethoden
There are several methods for synthesizing 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate, but the most commonly used method involves the reaction of 3,5-pyridinedicarboxylic acid with 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester carbonate in the presence of a catalyst such as triethylamine. The reaction takes place at a temperature of around 80-100°C and yields 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate as the main product.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,5-pyridinedicarboxylate has been extensively studied for its various applications in scientific research. It has been used as a precursor for the synthesis of various organic compounds such as pyridine-2,6-dicarboxylic acid and pyridine-2,5-dicarboxylic acid. It has also been used as a ligand in coordination chemistry, and as a building block for the synthesis of various metal-organic frameworks.
Eigenschaften
CAS-Nummer |
14258-08-3 |
|---|---|
Produktname |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester |
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
diethyl 1,2,4,6-tetramethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-7-19-14(17)12-9(3)13(15(18)20-8-2)11(5)16(6)10(12)4/h9H,7-8H2,1-6H3 |
InChI-Schlüssel |
AZNISFZCSXEMJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
Synonyme |
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



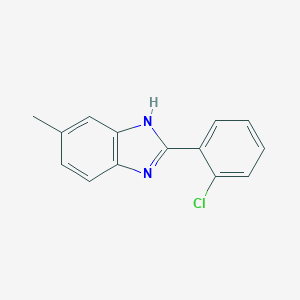
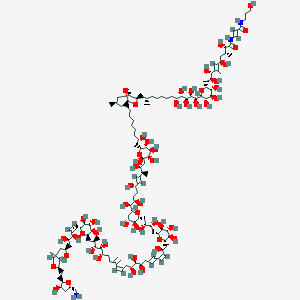

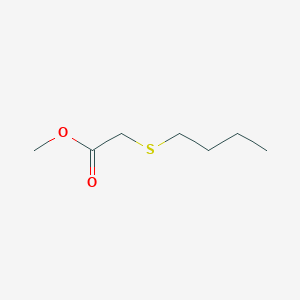
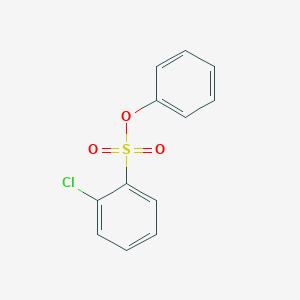
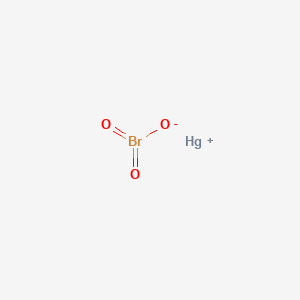
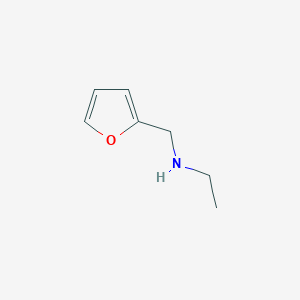
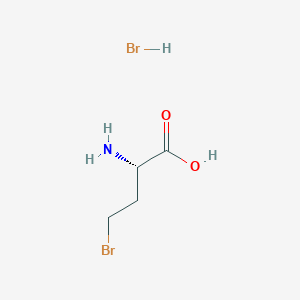
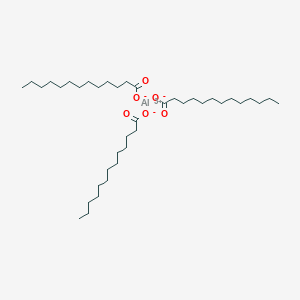
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
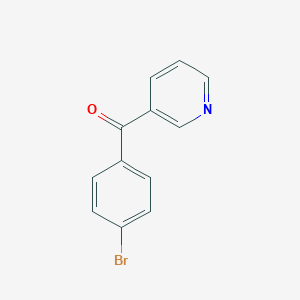
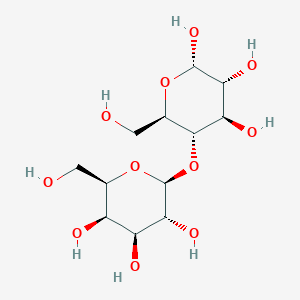
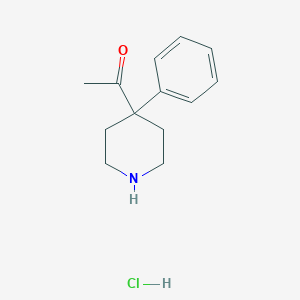
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)